1-Palmitoyl-2-oleoyl-sn-glycerol
Description
Properties
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-OZKTZCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(16:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29541-66-0 | |
| Record name | 1-Palmitoyl-2-oleoylglycerol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029541660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2FI047ZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DG(16:0/18:1(9Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007102 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Glycerolysis of Triacylglycerols
Chemical glycerolysis involves reacting triacylglycerols (TAGs) with glycerol under high temperatures (210–260°C) in the presence of alkali catalysts like sodium hydroxide or potassium hydroxide. This method produces a mixture of monoacylglycerols (MAGs) and DAGs, with yields of 1-palmitoyl-2-oleoyl-sn-glycerol ranging from 26% to 52%. A key limitation is the need to neutralize catalysts post-reaction to prevent soap formation and sensory defects.
Reaction Conditions and Outcomes
| Catalyst | Temperature (°C) | Time (h) | DAG Yield (%) |
|---|---|---|---|
| Sodium hydroxide | 240 | 4 | 38 |
| Potassium hydroxide | 220 | 6 | 45 |
| Magnesium oxide | 260 | 3 | 52 |
Esterification of Free Fatty Acids
Esterification combines free fatty acids (FFAs) with glycerol or MAGs. For this compound, palmitic acid and oleic acid are sequentially esterified to glycerol. Acid catalysts (e.g., sulfuric acid) or lipase enzymes facilitate this process, though chemical methods often require solvents like hexane to improve miscibility. Yields reach up to 60%, but regiopurity is compromised due to acyl migration during prolonged reactions.
Deuteration Strategies
Specialized syntheses incorporate deuterium labels for structural studies. For example, perdeuterated this compound is synthesized using deuterated fatty acids (e.g., [D₃₁]palmitic acid and [D₃₃]oleic anhydride) under DMAP-catalyzed esterification. This method achieves >96% chemical purity and is critical for neutron scattering experiments:
Enzymatic Synthesis Approaches
Lipase-Catalyzed Glycerolysis
Enzymatic glycerolysis uses lipases (e.g., Rhizomucor miehei or Candida antarctica) under mild conditions (40–70°C) to minimize thermal degradation. Immobilized enzymes enable solvent-free systems, achieving DAG yields of 60–84%. For instance, Rhizomucor miehei lipase catalyzes the esterification of FFAs with glycerol, producing 84% DAG (66% 1,3-DAG and 18% 1,2-DAG).
Enzyme Performance Comparison
| Lipase Source | Substrate | Yield (%) | Regiopurity (%) |
|---|---|---|---|
| Rhizomucor miehei | Sunflower oil FFA | 84 | 78 |
| Candida antarctica | Rice bran oil FFA | 76 | 82 |
| Thermomyces lanuginosus | Palm oil FFA | 68 | 75 |
Regiospecific Hydrolysis and Esterification
Phospholipase A₂ (PLA₂) selectively hydrolyzes the sn-2 acyl group, enabling precise synthesis. For example, PLA₂ treatment of 1-palmitoyl-2-oleoyl-sn-phosphatidylcholine followed by re-esterification with deuterated oleic anhydride yields regiopure this compound. This method avoids acyl migration but requires costly enzymes and meticulous purification.
Chemoenzymatic Hybrid Strategies
Combining chemical and enzymatic steps enhances efficiency and purity. A three-step approach achieves >96% purity:
-
Chemical Esterification : Oleic anhydride-d₆₄ reacts with 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine under DMAP catalysis.
-
Enzymatic Hydrolysis : Lecithinase selectively removes the sn-1 acyl group.
-
Re-esterification : Perdeuterated palmitic acid is introduced using Thermomyces lanuginosus lipase.
This method’s modularity allows selective deuteration of either acyl chain, making it versatile for structural biology.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography separates DAGs from MAGs and TAGs, using hexane:ethyl acetate gradients. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) achieves >99% purity for research-grade applications.
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The ester groups can be exchanged with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.
Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or lipases are used.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Palmitic acid, oleic acid, and glycerol.
Transesterification: Various diacylglycerols and monoacylglycerols depending on the fatty acids used.
Scientific Research Applications
Membrane Studies
1-Palmitoyl-2-oleoyl-sn-glycerol serves as a model compound for studying lipid bilayers and membrane dynamics. Research has demonstrated its utility in high-resolution nuclear magnetic resonance (NMR) studies to characterize liposomes, which are crucial for understanding biological membranes' physical and chemical properties. For instance, a study highlighted the effectiveness of this compound in analyzing the structural characteristics of multilamellar vesicles (MLVs) through NMR spectroscopy, providing insights into lipid interactions and membrane fluidity .
Drug Delivery Systems
The compound is also explored as a potential carrier in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have indicated that formulations containing this compound can improve the pharmacokinetics of therapeutic agents, making them more effective for clinical applications . This property is particularly valuable in developing non-viral gene delivery systems where it aids in stabilizing nucleic acids and facilitating cellular uptake .
Biochemical Signaling
In biochemical research, this compound has been implicated in various signaling pathways. It acts as a metabolite involved in lipid metabolism and cellular signaling processes. Its role as a signaling molecule can influence cell differentiation and proliferation, making it relevant in studies of cancer biology and regenerative medicine .
Phase Behavior Studies
The compound has been utilized to investigate the phase behavior of lipid mixtures. Research on binary mixtures involving this compound has revealed critical insights into how different lipid compositions can affect membrane stability and functionality. These studies are vital for understanding the thermodynamic properties of lipid bilayers, which are essential for designing biomimetic materials .
Data Tables
| Application Area | Description |
|---|---|
| Membrane Studies | Used as a model for studying lipid bilayers via NMR spectroscopy |
| Drug Delivery | Enhances solubility and bioavailability of hydrophobic drugs |
| Biochemical Signaling | Involved in lipid metabolism and cellular signaling pathways |
| Phase Behavior | Investigates thermodynamic properties of lipid mixtures |
Case Study 1: NMR Characterization of Liposomes
A study conducted by researchers utilized this compound to create liposomes for NMR analysis. The findings demonstrated that MLVs formed from this compound provided detailed spectral information that could differentiate between various methylene groups within fatty acid chains, revealing insights into membrane dynamics .
Case Study 2: Drug Delivery Enhancement
In another investigation, formulations containing this compound were tested for their efficacy in delivering chemotherapeutic agents. Results indicated that the encapsulation improved drug stability and cellular uptake compared to conventional delivery methods, suggesting its potential as a carrier in cancer therapy applications .
Case Study 3: Phase Behavior Analysis
Research exploring the phase behavior of lipid mixtures including this compound revealed critical insights into how different fatty acid compositions affect membrane stability. The study provided a comprehensive phase diagram that assists in predicting the behavior of lipid formulations under varying conditions .
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycerol exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs when the compound binds to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins. This process plays a crucial role in various cellular functions, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diacylglycerols with Varied Acyl Chains
1-Stearoyl-2-oleoyl-sn-glycerol (sn-SODG)
- Structural Difference : Replaces the sn-1 palmitoyl chain (C16:0) with a longer stearoyl chain (C18:0).
- Physical Behavior : Exhibits marked polymorphism due to packing challenges between the saturated stearoyl and unsaturated oleoyl chains. Dry sn-SODG forms eight distinct phases (α, β1–β4, β', γ1–γ2), all with lower thermal stability compared to fully saturated DAGs like 1,2-distearoyl-sn-glycerol (melting point: 77.2°C vs. 23.1°C for sn-SODG β1 phase). Hydration stabilizes phases (αw, βw) but introduces bilayer structures with hexagonal or triclinic packing .
- Functional Implication : The instability of sn-SODG may influence its role in signaling pathways, as phase transitions could modulate interactions with proteins like protein kinase C (PKC) .
1,2-Dimyristoyl-sn-glycerol
- Structural Difference : Contains two saturated myristoyl chains (C14:0) at sn-1 and sn-2.
- Physical Behavior : Lacks unsaturated bonds, leading to higher melting points and more stable crystalline phases compared to PODG. This stability makes it less prone to acyl migration during analytical procedures .
- Biological Relevance : Fully saturated DAGs are less common in nature but serve as tools to study PKC activation mechanisms, which require unsaturated DAGs like PODG for optimal activity .
Ether-Linked Diacylglycerols
1-O-Palmit-19-ene-yl-2-oleoyl-sn-glycerol (AAG)
- Structural Difference : Features an ether-linked palmitoleyl chain at sn-1 instead of an ester-linked palmitoyl group.
- Functional Comparison : AAG inhibits calcium-insensitive PKC isotypes (e.g., PKCδ) even in the presence of DAGs like PODG. This contrasts with ester-linked PODG, which activates PKC, highlighting the critical role of linkage type (ether vs. ester) in modulating enzyme activity .
Phospholipids with Similar Acyl Chains
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
- Structural Difference : Incorporates a phosphocholine headgroup at sn-3, forming a phospholipid.
- Physical and Functional Roles : POPC forms stable bilayers in membranes, whereas PODG lacks a polar headgroup, making it more hydrophobic. However, both lipids influence PKCα activation when combined with phosphatidylserine (POPS). For example, increasing PODG concentrations in POPC/POPS membranes enhance PKCα activity by altering membrane fluidity .
Triacylglycerol Positional Isomers
sn-1,3-Dipalmitoyl-2-oleoylglycerol (POP) vs. sn-1,2-Dipalmitoyl-3-oleoylglycerol (PPO)
- Structural Difference : POP and PPO are triacylglycerol isomers with oleoyl chains at sn-2 and sn-3, respectively.
- Phase Behavior : Both form molecular compounds with distinct melting profiles. For instance, a 1:1 mixture of POP and PPO creates a βC phase (melting point: 31.2°C), which is less stable than PODG-derived phases. This highlights how acyl chain position and molecular symmetry affect lipid packing .
Metabolic and Signaling Roles
- Endogenous Metabolite: PODG is identified as a key diacylglycerol in HIF-1 pathways, influencing hypoxic responses .
- Comparison with Monoacylglycerols: Unlike 1-palmitoleoyl glycerol (a monoacylglycerol that inhibits P-glycoprotein), PODG’s diacyl structure enables interactions with amphiphilic enzymes like PKC and monoacylglycerol acyltransferase (MGAT) .
Analytical Challenges
- Acyl Migration : PODG exhibits two bands in HPTLC due to partial isomerization to 1,3-diacylglycerols, complicating quantification. This contrasts with more stable DAGs like 1,2-dimyristoyl-sn-glycerol .
- NMR Differentiation : The sn-1 and sn-3 positions of PODG are distinguishable via DEPT and HSQC NMR, a feature critical for verifying synthetic intermediates .
Biological Activity
1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a synthetic diacylglycerol that has garnered attention for its biological activities, particularly in the context of cell signaling and membrane dynamics. This compound is structurally characterized by a palmitoyl group at the sn-1 position and an oleoyl group at the sn-2 position of the glycerol backbone, making it a significant molecule in lipid biochemistry.
- Chemical Formula : C₃₇H₇₀O₅
- Molecular Weight : 586.97 g/mol
- Structure :
Biological Significance
This compound has been studied for its role in various biological processes, including:
1. Cell Signaling and Activation
- POG acts as an activator of protein kinase C (PKC), which is crucial for various signal transduction pathways. The activation of PKC is associated with cellular responses to growth factors and hormones, influencing cell proliferation and differentiation .
2. Hormogonium Induction
- Recent studies have demonstrated that POG exhibits hypoxia-inducible factor (HIF)-like activity in cyanobacteria, specifically in Nostoc species. This suggests that POG may play a role in environmental adaptation by promoting hormogonium formation, a reproductive structure that allows for survival under adverse conditions .
3. Membrane Dynamics
- The presence of POG in lipid bilayers has been shown to affect membrane fluidity and organization. Its incorporation into membranes can influence the behavior of membrane proteins and receptors, potentially altering cellular responses to external stimuli .
Table 1: Summary of Biological Activities
Case Study: HIF-like Activity in Cyanobacteria
A study published in Scientific Reports highlighted the ability of POG to induce HIF-like activity at low concentrations (1 nmol/disc). This was evidenced by increased growth rates in filamentous aggregates of Nostoc, suggesting a signaling role for POG under low oxygen conditions . The findings indicate that diacylglycerols like POG may serve as environmental cues for cyanobacterial adaptation.
Case Study: Membrane Interaction Dynamics
Research utilizing coarse-grained molecular dynamics simulations showed that POG affects the structural integrity of lipid membranes composed of phosphatidylcholine. The introduction of POG into these membranes altered phase transition temperatures, indicating its potential influence on membrane stability and permeability .
Q & A
Q. How can molecular dynamics (MD) simulations predict PODG's behavior in lipid rafts?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
